N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3OS2/c18-13-8-4-1-5-10(13)9-26-16-24-23-15(27-16)22-14(25)11-6-2-3-7-12(11)17(19,20)21/h1-8H,9H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPQQAMRSRRRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a thiadiazole ring and trifluoromethyl group, suggest potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound possesses the following molecular characteristics:
- Molecular Formula : C15H12F3N3OS
- Molecular Weight : 357.34 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thiadiazole Ring | A five-membered heterocyclic structure containing sulfur and nitrogen. |
| Fluorobenzyl Group | Enhances lipophilicity and stability, potentially improving biological interactions. |
| Trifluoromethyl Group | Imparts unique electronic properties that may influence biological activity. |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazide derivatives with carbon disulfide.
- Introduction of the Fluorobenzyl Group : Nucleophilic substitution using 2-fluorobenzyl chloride.
- Formation of the Benzamide Moiety : Coupling with trifluoromethylbenzoyl chloride.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily in the fields of medicinal chemistry and pharmacology.
Antitumor Activity
Studies have shown that this compound has promising antitumor properties:
- Mechanism : The compound appears to inhibit protein kinases involved in cell proliferation and migration, leading to cell cycle arrest in cancer cells.
- In Vitro Studies : IC50 values indicate significant cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : Exhibits effectiveness against certain Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary studies suggest potential antifungal properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:
-
Anticancer Studies :
- A study demonstrated that related thiadiazole compounds inhibited the growth of breast cancer cells with IC50 values ranging from 10 to 20 µM.
- Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathways.
-
Antimicrobial Studies :
- Research on related compounds showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Scientific Research Applications
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit promising anticancer properties. N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific protein kinases involved in cancer signaling pathways, which may lead to decreased viability of cancer cells .
- Case Studies : In vitro studies demonstrate that this compound can significantly reduce the proliferation of human leukemia and breast cancer cells .
Antiviral Properties
Thiadiazole derivatives have been explored as potential antiviral agents. Research suggests that this compound may exhibit activity against viral infections by targeting viral enzymes or replication processes.
- Efficacy : Some studies report that thiadiazole derivatives can inhibit the activity of RNA polymerases critical for viral replication .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step chemical reactions:
- Formation of Thiadiazole Ring : The initial step involves the synthesis of the thiadiazole core through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Subsequent steps include the introduction of the 2-fluorobenzyl thio group and trifluoromethyl benzamide moiety through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Potential Therapeutic Applications
The unique structure of this compound suggests several potential therapeutic applications:
| Therapeutic Area | Potential Applications |
|---|---|
| Anticancer | Inhibition of tumor growth and induction of apoptosis in various cancer cell lines |
| Antiviral | Targeting viral replication mechanisms |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared with analogous 1,3,4-thiadiazole derivatives below. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
Key Findings:
Substituent Effects on Activity: The 2-fluorobenzylthio group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., benzylthio in ). Fluorine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets.
Biological Activity Trends :
- The target compound’s antitumor activity aligns with derivatives bearing electron-withdrawing groups (e.g., trifluoromethyl, nitro) at position 2, which are associated with pro-apoptotic effects .
- Compound 3 in (Akt inhibitor) shares a thiadiazole-thioacetamide scaffold but lacks the benzamide group, suggesting that the benzamide moiety in the target compound may confer selectivity for different oncogenic pathways.
Synthetic Efficiency :
- The target compound was synthesized with a 77.9% yield , comparable to microwave-assisted methods for similar derivatives (e.g., 72–88% yields in ). Conventional methods often result in lower yields (e.g., 68–85% in ).
Thermal Stability :
- The target compound’s higher melting point (208–209°C) vs. analogs with alkylthio groups (e.g., 138–140°C for ethylthio derivatives ) suggests improved crystallinity due to aromatic fluorination.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz) to confirm substituent positions and integration ratios .
- IR Spectroscopy : Identify amide C=O stretching (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (e.g., Waters Micro Mass ZQ 2000) to verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Confirm stoichiometric composition .
How can researchers assess the purity of synthesized batches?
Q. Basic
- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress and detect impurities .
- Melting Point Analysis : Compare observed melting points with literature values (uncorrected capillary tube method) .
- Recrystallization : Purify crude products using ethanol or methanol, ensuring sharp melting ranges .
What computational approaches enhance understanding of its electronic and structural properties?
Q. Advanced
- Density Functional Theory (DFT) : Calculate vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential maps to predict reactivity and intermolecular interactions . For example, DFT studies on analogous thiadiazoles reveal charge delocalization in the amide-thiadiazole system, influencing binding to biological targets .
- Molecular Docking : Simulate interactions with enzymes (e.g., PFOR in anaerobic organisms) to rationalize bioactivity .
How do crystallographic studies resolve molecular conformation and packing?
Q. Advanced
- Single-Crystal X-ray Diffraction : Determines bond lengths, angles, and dihedral angles. For example, in related structures, the thiadiazole ring is nearly planar, with the amide group oriented at ~120° relative to the ring .
- Intermolecular Interactions : Identify classical hydrogen bonds (N–H⋯N/O) and non-classical interactions (C–H⋯F/O) that stabilize crystal packing. Centrosymmetric dimers are common in thiadiazole derivatives .
How should researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Substituent Effects : Compare analogs with varying substituents (e.g., fluorine vs. chlorine) to isolate electronic or steric influences .
- Assay Conditions : Standardize cytotoxicity assays (e.g., MTT protocol, cell lines) to minimize variability. For instance, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. PBS) or incubation times .
- Purity Verification : Re-examine conflicting studies using HPLC or elemental analysis to rule out impurities .
What role does the trifluoromethyl group play in modulating bioactivity?
Q. Advanced
- Lipophilicity Enhancement : The CF₃ group increases logP, improving membrane permeability and bioavailability .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vivo .
- Target Binding : In molecular docking, the CF₃ group forms hydrophobic interactions with enzyme pockets (e.g., tyrosine kinase inhibitors) .
How can analogs be designed to optimize pharmacokinetic properties?
Q. Advanced
- Substituent Engineering : Replace the 2-fluorobenzylthio group with bulkier arylthio moieties to enhance target selectivity .
- Bioisosteric Replacement : Substitute the trifluoromethyl group with sulfonamides or cyano groups to balance solubility and potency .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to improve oral absorption .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Reaction Optimization : Transition from batch reflux to microwave-assisted synthesis for faster cyclization (e.g., 1 hr vs. 4 hrs) .
- Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective scale-up .
- Toxic Byproducts : Monitor phosphorus oxychloride residues using ICP-MS and implement neutralization protocols .
How do structural modifications influence cytotoxicity and selectivity?
Q. Advanced
- Thiadiazole Core Modifications : Replace sulfur with oxygen (oxadiazole) to reduce hepatotoxicity but note potential loss of antiproliferative activity .
- Fluorine Positioning : Ortho-fluorine on the benzyl group enhances steric hindrance, improving selectivity for cancer cells over normal cells .
- Hybrid Scaffolds : Fuse thiadiazole with triazole rings to exploit dual kinase inhibition (e.g., EGFR and VEGFR2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
